molecular formula C73H126N20O15S B1588244 Mastoparan X CAS No. 72093-22-2

Mastoparan X

Cat. No. B1588244
CAS RN: 72093-22-2
M. Wt: 1556 g/mol
InChI Key: FYJKBFOGJAVCAL-KCQOFHQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mastoparan X is a tetradecapeptide from wasp venom . It’s a GTP-binding regulatory protein (G protein)-activating peptide . It has a variety of biological effects, including mast cell degranulation, activation of protein G, and antimicrobial and anticancer activities .


Synthesis Analysis

Mastoparan X is a peptide toxin from wasp venom . It was originally described for promoting degranulation and the release of histamine in mast cells . The inclusion of an isoleucine and an arginine residue at positions 5 and 8 respectively [I5, R8], dramatically reduced the toxicity of mastoparan, turning it into a potentially valuable drug for fighting infectious disease .


Molecular Structure Analysis

The structure of mastoparan-X (MP-X), a G-protein activating peptide from wasp venom, in the state tightly bound to anionic phospholipid bilayers was determined by solid-state NMR spectroscopy . Peptide MP-X in the bilayer-bound state formed an amphiphilic alpha-helix for residues Trp3-Leu14 and adopted an extended conformation for Asn2 .


Chemical Reactions Analysis

Mastoparans have a wide variety of biological effects, including activation of protein G (Higashijima et al., 1988), phospholipase A 2, C, and D activation (Cho et al., 1995; Himbergen et al., 1999), serotonin and insulin release (Ozaki et al., 1990), antimicrobial, hemolytic, and anticancer activities (Park et al., 1995; Yamada et al., 2005; Rangel et al., 2011; Wang et al., 2014; de Azevedo et al., 2015) .


Physical And Chemical Properties Analysis

Mastoparan X has the formula C73H126N20O15S and a molecular weight of 1555.97 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

Antitumor Activity

Mastoparan X, derived from wasp venom, has been found to induce apoptosis in melanoma cells through the mitochondrial apoptosis pathway. This includes the Annexin V-FITC/PI assay, loss of mitochondrial membrane potential, generation of reactive oxygen species, DNA degradation, and cell death signaling. In vivo studies on mice have shown that Mastoparan X can reduce the growth of subcutaneous melanoma and increase survival, highlighting its potential in cancer therapy (Azevedo et al., 2015).

Antimicrobial Activities

Mastoparan X and its variants exhibit significant antimicrobial activities. For example, a study on mastoparan V1 (MP-V1) from Vespula vulgaris showed it has a distinct amino acid sequence from typical mastoparans and demonstrated superior antimicrobial activities against pathogens like Streptococcus mutans and Salmonella enterica. This suggests its potential application in developing antimicrobial drugs (Kim et al., 2016).

Antifungal Activity

Mastoparans, including Mastoparan X, have shown significant antifungal activity. A study focusing on the mastoparan Polybia-MPII isolated from Pseudopolybia vespiceps demonstrated its efficacy against fungi like Candida albicans and Cryptococcus neoformans. This highlights the potential of Mastoparan X and its analogs in treating fungal infections (Silva et al., 2017).

Interaction with Cell Membranes

Mastoparan X has been studied for its interaction with cell membranes, which is crucial for its biological activity. For instance, studies have shown that Mastoparan X forms a well-structured amphipathic alpha-helix in bicelles, with different orientations and effects on zwitterionic and anionic bicelles. This understanding is important for comprehending its mode of action and potential therapeutic applications (Whiles et al., 2001).

Insulin Secretion Stimulation

Mastoparan X has been found to stimulate insulin secretion from pancreatic beta-cells in a GTP-dependent manner. This action involves the Rho family GTP-binding protein Cdc42, which suggests that Mastoparan X could play a role in regulating insulin release, potentially offering a new approach for diabetes treatment (Daniel et al., 2002).

Safety And Hazards

Mastoparan X may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Mastoparan X has shown promise in the treatment of intestinal inflammation and the regulation of the gut microbiota . It has been found to alleviate Enterohemorrhagic Escherichia coli–Induced Intestinal Inflammation and regulate the Gut Microbiota . This provides a new perspective regarding the prevention of enteritis and maintenance of intestinal homeostasis .

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H126N20O15S/c1-13-41(7)59(78)72(107)92-56(36-57(77)94)71(106)91-55(35-46-37-80-48-24-16-15-23-47(46)48)70(105)87-49(25-17-20-29-74)65(100)81-38-58(95)93-60(42(8)14-2)73(108)84-43(9)62(97)82-44(10)63(98)86-52(28-32-109-12)66(101)83-45(11)64(99)85-50(26-18-21-30-75)67(102)88-51(27-19-22-31-76)68(103)90-54(34-40(5)6)69(104)89-53(61(79)96)33-39(3)4/h15-16,23-24,37,39-45,49-56,59-60,80H,13-14,17-22,25-36,38,74-76,78H2,1-12H3,(H2,77,94)(H2,79,96)(H,81,100)(H,82,97)(H,83,101)(H,84,108)(H,85,99)(H,86,98)(H,87,105)(H,88,102)(H,89,104)(H,90,103)(H,91,106)(H,92,107)(H,93,95)/t41-,42-,43-,44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJKBFOGJAVCAL-MRBAVNCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H126N20O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1556.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mastoparan X

CAS RN

72093-22-2
Record name 72093-22-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mastoparan X
Reactant of Route 2
Mastoparan X
Reactant of Route 3
Mastoparan X
Reactant of Route 4
Mastoparan X
Reactant of Route 5
Mastoparan X
Reactant of Route 6
Mastoparan X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.